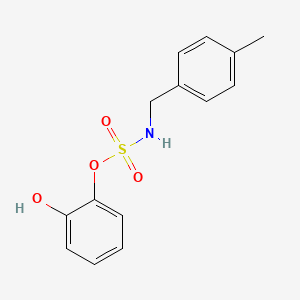

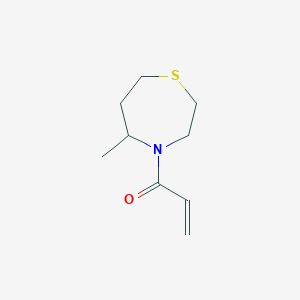

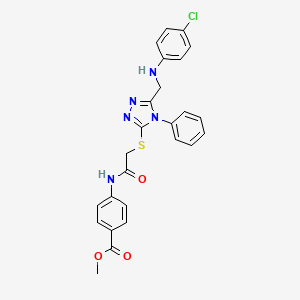

2-hydroxyphenyl-N-(4-methylbenzyl)sulfamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxyphenyl-N-(4-methylbenzyl)sulfamate, also known as HMS, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of sulfamates, which are known to exhibit a range of biological activities, including anti-inflammatory, antithrombotic, and anticancer effects.

Scientific Research Applications

Sulfamate Functional Groups in Medicinal Chemistry

Sulfamates, including derivatives like 2-hydroxyphenyl-N-(4-methylbenzyl)sulfamate, play a significant role in medicinal chemistry and drug development. They are generally synthesized from alcohols and phenols and are important for creating phenolic O-sulfamates, which are valuable in multi-step synthesis due to their stability against various agents. Such stability renders them suitable for complex synthesis processes (Reuillon et al., 2012).

Role in Antitumor Activity

Sulfamate derivatives have been identified as potent cell cycle inhibitors and show promise in antitumor applications. Some derivatives, including those similar in structure to 2-hydroxyphenyl-N-(4-methylbenzyl)sulfamate, have advanced to clinical trials due to their effectiveness in disrupting processes like tubulin polymerization in cancer cells (Owa et al., 2002).

Synthesis Optimization

The synthesis of sulfamates has been optimized using different solvents, demonstrating that conditions such as solvent choice and reactant ratios can significantly impact the yield and efficiency of producing sulfamates, including 2-hydroxyphenyl-N-(4-methylbenzyl)sulfamate (Okada et al., 2000).

Potential in Carbonic Anhydrase Inhibition

Sulfamates, including structures related to 2-hydroxyphenyl-N-(4-methylbenzyl)sulfamate, have been found to be effective inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. This inhibition property is particularly significant for designing novel antitumor therapies (Winum et al., 2003).

Applications in Corrosion Inhibition

Sulfamate derivatives, similar in structure to 2-hydroxyphenyl-N-(4-methylbenzyl)sulfamate, have been researched for their potential as corrosion inhibitors. These compounds can protect metals from corrosion, which is critical in industrial applications (Ayeni et al., 2020).

Implications in Steroid Sulfatase Inhibition

Studies on sulfamates like 2-hydroxyphenyl-N-(4-methylbenzyl)sulfamate have shown their potential as inhibitors of steroid sulfatase, an enzyme involved in steroid metabolism. This inhibition is critical for developing treatments for hormone-dependent diseases (Edwards & Wolfenden, 2012).

properties

IUPAC Name |

(2-hydroxyphenyl) N-[(4-methylphenyl)methyl]sulfamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4S/c1-11-6-8-12(9-7-11)10-15-20(17,18)19-14-5-3-2-4-13(14)16/h2-9,15-16H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXFPUHNAUQXFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNS(=O)(=O)OC2=CC=CC=C2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxyphenyl-N-(4-methylbenzyl)sulfamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

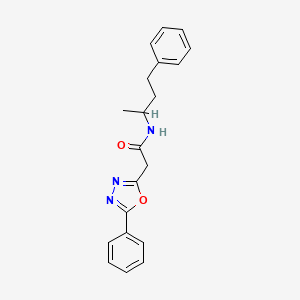

![1-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]-1H-isothiochromene-3-carboxamide](/img/structure/B2452668.png)

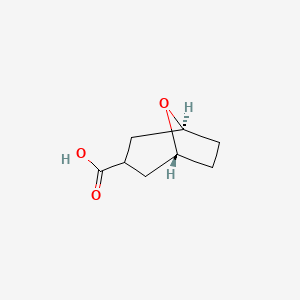

![Ethyl 4-[[2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2452672.png)

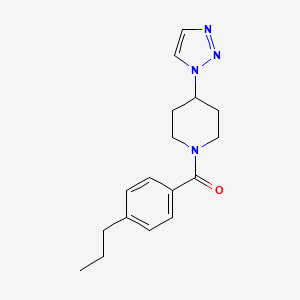

![N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2452675.png)